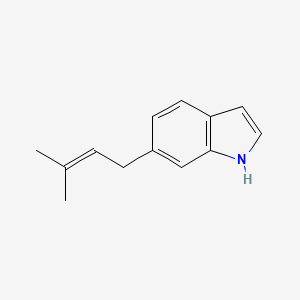

6-Prenylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-methylbut-2-enyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(2)3-4-11-5-6-12-7-8-14-13(12)9-11/h3,5-9,14H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLHPMIWLQNHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Prenylindole: A Technical Guide to its Discovery, Isolation, and Antifungal Properties from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 6-prenylindole, an antifungal metabolite produced by Streptomyces. It details the initial discovery, methods for isolation and purification, quantitative antifungal activity, and explores its putative biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product discovery, mycology, and antimicrobial drug development.

Discovery of this compound from Streptomyces sp. TP-A0595

This compound was first identified as a natural product with antifungal properties from the culture broth of Streptomyces sp. TP-A0595.[1] The discovery was the result of a screening program aimed at identifying novel antifungal agents from microbial sources. The producing organism, Streptomyces sp. TP-A0595, is a soil-dwelling actinomycete, a bacterial genus renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. The structure of this compound was elucidated using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR).

Experimental Protocols

This section outlines the detailed methodologies for the fermentation of Streptomyces sp. TP-A0595, and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces sp. TP-A0595

The production of this compound is achieved through submerged fermentation of Streptomyces sp. TP-A0595. The following protocol is based on established methods for the cultivation of Streptomyces for secondary metabolite production.

Materials:

-

Seed Medium: (per liter) 20 g soluble starch, 10 g glucose, 5 g yeast extract, 5 g peptone, 3 g CaCO₃. Adjust pH to 7.2 before sterilization.

-

Production Medium: (per liter) 30 g oatmeal, 2 g yeast extract, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0 before sterilization.

-

Streptomyces sp. TP-A0595 culture

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. TP-A0595 from a slant into a 250 mL flask containing 50 mL of seed medium.

-

Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

-

Incubate the production culture at 28°C for 7 days on a rotary shaker at 200 rpm.

-

Monitor the production of this compound periodically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of a small aliquot of the culture broth extract.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves solvent extraction followed by chromatographic techniques.

Materials:

-

Fermentation broth of Streptomyces sp. TP-A0595

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Dichloromethane

-

Methanol

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Centrifuge the fermentation broth (e.g., 1 L) to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator to obtain a crude oily residue.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% hexane -> 9:1 hexane:ethyl acetate -> ... -> 100% ethyl acetate).

-

Collect fractions and monitor by TLC, visualizing with UV light (254 nm) and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing this compound.

-

-

Final Purification:

-

Concentrate the pooled fractions to yield purified this compound.

-

If necessary, a final purification step can be performed using preparative HPLC.

-

References

The Microbial Production of 6-Prenylindole: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylindole, a prenylated indole derivative, has garnered significant interest in the scientific community due to its potential as a valuable scaffold in drug discovery and as a bioactive molecule in its own right. Found in various microorganisms, particularly within the phylum Actinobacteria, this compound serves as a key intermediate in the biosynthesis of more complex secondary metabolites. Understanding the enzymatic machinery and regulatory networks governing its production is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches.

This technical guide provides an in-depth exploration of the biosynthesis of this compound in microorganisms. It details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in microorganisms, particularly in Streptomyces species, is a two-step enzymatic cascade. The pathway deviates from primary metabolism by utilizing the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). The two key enzymes orchestrating this transformation are an indole prenyltransferase (IptA) and a tryptophanase (TnaA) .[1]

The proposed biosynthetic route is as follows:

-

Prenylation of L-tryptophan: The first committed step involves the transfer of a dimethylallyl group from DMAPP to the C6 position of the indole ring of L-tryptophan. This reaction is catalyzed by the enzyme IptA, a member of the aromatic prenyltransferase family. The product of this reaction is 6-dimethylallyl-L-tryptophan (6-DMAT).

-

Conversion to this compound: The intermediate, 6-dimethylallyl-L-tryptophan, is then acted upon by the enzyme tryptophanase (TnaA). TnaA catalyzes the cleavage of the alanine side chain from 6-DMAT, releasing pyruvate and ammonia, and yielding the final product, this compound (also known as 6-dimethylallylindole).[1]

This pathway is often encoded by a contiguous gene cluster, where the genes for the prenyltransferase and the tryptophanase are located in close proximity, suggesting a coordinated regulation of their expression.[1]

Key Enzymes and Quantitative Data

The efficiency of the this compound biosynthetic pathway is dictated by the catalytic activities of IptA and TnaA. While specific kinetic data for the enzymes directly involved in this compound synthesis from the native producers are not extensively reported in the literature, data from homologous enzymes and related reactions provide valuable insights.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Substrates | Product |

| Indole Prenyltransferase | IptA | Catalyzes the C6-prenylation of the indole ring of L-tryptophan. | L-tryptophan, Dimethylallyl pyrophosphate (DMAPP) | 6-dimethylallyl-L-tryptophan (6-DMAT) |

| Tryptophanase | TnaA | Catalyzes the elimination of the alanine side chain from 6-DMAT. | 6-dimethylallyl-L-tryptophan (6-DMAT) | This compound, Pyruvate, Ammonia |

Table 2: Reported Kinetic Parameters for a Homologous Tryptophanase

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |

| Prevotella intermedia TnaA | L-tryptophan | 0.23 ± 0.01 | 0.45 ± 0.01 | [2] |

Note: This data is for a homologous tryptophanase and may not directly reflect the kinetics of the TnaA involved in this compound biosynthesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies required to study the biosynthesis of this compound.

Heterologous Expression and Purification of IptA and TnaA

Objective: To produce and purify the IptA and TnaA enzymes for in vitro characterization.

Methodology:

-

Gene Synthesis and Cloning: The genes encoding IptA and TnaA from a this compound producing microorganism are synthesized with codon optimization for a suitable expression host, such as Escherichia coli BL21(DE3). The genes are then cloned into an expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., a hexahistidine tag).

-

Protein Expression: The expression vector is transformed into the E. coli host. A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The protein concentration is determined using a standard method such as the Bradford assay.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and kinetic parameters of the purified IptA and TnaA enzymes.

IptA Assay:

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM L-tryptophan, 1 mM DMAPP, and a suitable concentration of purified IptA (e.g., 1-5 µM).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

-

Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol or another organic solvent. The mixture is centrifuged to pellet the precipitated protein.

-

Analysis: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of 6-dimethylallyl-L-tryptophan. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard.

TnaA Assay:

-

Reaction Mixture: A typical reaction mixture contains 50 mM potassium phosphate buffer (pH 8.0), 0.1 mM pyridoxal-5'-phosphate (a cofactor for tryptophanase), 1 mM 6-dimethylallyl-L-tryptophan (synthesized via the IptA reaction or chemically), and a suitable concentration of purified TnaA.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Analysis: The formation of this compound can be monitored spectrophotometrically or by HPLC/LC-MS. The production of pyruvate can be quantified using a colorimetric assay with 2,4-dinitrophenylhydrazine.

Quantitative Analysis of this compound Production in Engineered Microorganisms

Objective: To quantify the yield of this compound in a metabolically engineered microbial strain.

Methodology:

-

Strain Cultivation: The engineered microorganism (e.g., Streptomyces or a heterologous host) is cultivated in a suitable production medium under optimized fermentation conditions (e.g., temperature, pH, aeration).

-

Sample Collection: Aliquots of the culture broth are collected at different time points.

-

Extraction: The culture broth is extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase, containing this compound, is separated and evaporated to dryness.

-

Quantification: The dried extract is redissolved in a known volume of a suitable solvent (e.g., methanol) and analyzed by HPLC. The concentration of this compound is determined by comparing the peak area to a standard curve generated with a known concentration of a purified this compound standard.

Visualizations

Biosynthesis Pathway of this compound

References

An In-Depth Technical Guide to the Chemical Properties and Stability of 6-Prenylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylindole, also known as 6-(3-methyl-2-buten-1-yl)-1H-indole, is a naturally occurring indole derivative that has garnered significant interest within the scientific community.[1] First identified as an antifungal metabolite produced by Streptomyces sp. TP-A0595, this compound has demonstrated promising biological activities, including antifungal and antimalarial properties.[1] Its unique chemical structure, featuring a prenyl group attached to the indole scaffold, makes it a valuable subject for research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering crucial information for researchers and professionals working with this compound.

Chemical Properties

A thorough understanding of the chemical properties of this compound is fundamental for its synthesis, handling, and application in research and development. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [1] |

| Molecular Weight | 185.26 g/mol | |

| Appearance | Brown solid | [1] |

| Solubility | Soluble in DMSO, ethanol, and methanol. |

Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. While specific spectra are not provided here, the following methods are essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H bond of the indole ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is useful for quantitative analysis.

Chemical Stability and Storage

The stability of this compound is a critical factor for its effective use in experimental settings and for its long-term storage. While specific degradation kinetics for this compound have not been extensively reported, general knowledge of indole chemistry allows for informed recommendations.

General Stability Profile

Indole and its derivatives are known to be susceptible to degradation under certain conditions:

-

Oxidation: The indole ring can be prone to oxidation, especially in the presence of air and light. This can lead to the formation of various degradation products.

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the compound.

-

Acidic and Basic Conditions: The stability of the indole ring can be affected by pH. Strong acidic or basic conditions may lead to decomposition.

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended:

-

Temperature: For long-term storage, it is advisable to keep the compound in a cool and dry place. Refrigeration (2-8 °C) or freezing (-20 °C) is often recommended for indole compounds to minimize degradation.

-

Atmosphere: To prevent oxidation, storing this compound under an inert atmosphere, such as nitrogen or argon, is best practice.

-

Light: The compound should be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.

-

Container: Use a tightly sealed container to prevent exposure to moisture and air.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis, isolation, and analysis of this compound. The following sections outline key methodologies.

Isolation of this compound from Streptomyces sp.

The seminal work by Sasaki et al. (2002) describes the isolation of this compound from the culture broth of Streptomyces sp. TP-A0595. While the full detailed protocol is proprietary to the original research, a general workflow can be inferred.

Caption: General workflow for the isolation of this compound.

Antifungal Activity Assay

The antifungal properties of this compound can be evaluated using standard methods such as the broth microdilution method.

Caption: Workflow for determining the antifungal activity of this compound.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. Further research is required to identify its cellular targets and understand its mode of action. The structural similarity to other indole alkaloids suggests potential interactions with various biological targets, but this remains an area for active investigation.

Conclusion

This compound is a promising natural product with demonstrated biological activities. This guide has provided a detailed overview of its chemical properties and stability considerations, which are essential for its handling and use in a research setting. While some physicochemical data, such as melting and boiling points, and detailed stability studies are still lacking in the public domain, the information presented here serves as a valuable resource for scientists and researchers. Future investigations into its mechanism of action and signaling pathways will be crucial for unlocking its full therapeutic potential.

References

Spectroscopic data interpretation for 6-Prenylindole characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 6-Prenylindole, a naturally occurring indole derivative with noted antifungal properties. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is compiled based on the analysis of closely related prenylated indole compounds and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.10 | br s | - | N-H (Indole) |

| ~7.55 | d | ~8.4 | H-4 |

| ~7.35 | s | - | H-7 |

| ~7.15 | t | ~2.8 | H-2 |

| ~7.05 | dd | ~8.4, 1.6 | H-5 |

| ~6.50 | t | ~2.8 | H-3 |

| ~5.40 | t | ~7.2 | H-2' |

| ~3.45 | d | ~7.2 | H-1' |

| ~1.75 | s | - | H-4' (CH₃) |

| ~1.73 | s | - | H-5' (CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~136.0 | C-7a |

| ~135.5 | C-6 |

| ~132.0 | C-3' |

| ~128.0 | C-3a |

| ~124.5 | C-2 |

| ~122.5 | C-2' |

| ~121.0 | C-4 |

| ~119.5 | C-5 |

| ~111.5 | C-7 |

| ~102.5 | C-3 |

| ~34.0 | C-1' |

| ~25.8 | C-5' |

| ~17.9 | C-4' |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong | N-H Stretch (Indole) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2960-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1615 | Medium | C=C Stretch (Aromatic) |

| ~1460 | Medium | C-H Bend (Aliphatic) |

| ~810 | Strong | C-H Bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z Value | Relative Intensity | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 170 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 144 | Moderate | [M - C₃H₅]⁺ (Loss of an isopropenyl radical) |

| 130 | High | [M - C₄H₇]⁺ (Loss of a prenyl side chain) |

| 117 | Moderate | Indole fragment |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the analysis of indole alkaloids and related natural products.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz Bruker Avance or equivalent.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters: 30° pulse width, 2-second relaxation delay, 16-32 scans.

-

Data Processing: Fourier transform the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Acquisition Parameters: 30° pulse width, 2-second relaxation delay, 1024-4096 scans.

-

Data Processing: Fourier transform the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For thin-film analysis, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Data Acquisition:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

-

Mode: Transmittance or Absorbance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background scan of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Acquire the mass spectrum in full scan mode.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate key workflows and concepts related to the characterization and potential biological activity of this compound.

References

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives [mdpi.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

A Technical Guide to the Antifungal Properties of 6-Prenylindole Against Plant Pathogens

Abstract

The increasing prevalence of fungal resistance to conventional fungicides necessitates the exploration of novel antifungal agents for the protection of agricultural crops. 6-Prenylindole, a naturally occurring indole alkaloid, has emerged as a compound of interest due to its documented antifungal properties. This technical guide provides a comprehensive overview of the current knowledge on the antifungal activity of this compound against plant pathogens. It consolidates available quantitative data, details relevant experimental protocols for antifungal susceptibility testing, and explores potential mechanisms of action and related plant defense signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and plant pathology who are seeking to understand and further investigate the potential of this compound as a biofungicide.

Introduction

Phytopathogenic fungi are a major cause of crop losses worldwide, leading to significant economic and food security challenges.[1] The extensive use of synthetic fungicides has resulted in the development of resistant fungal strains, alongside growing environmental and health concerns.[1][2] This has spurred research into alternative, eco-friendly antifungal compounds, with natural products from medicinal plants and microorganisms being a promising source.[1]

Indole derivatives are a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including antifungal properties.[3][4] this compound, a metabolite identified from Streptomyces sp., has been recognized for its potential as a fungicide.[5] This guide aims to synthesize the existing data on this compound's efficacy against plant pathogens and to provide a framework for its further investigation and development as a potential agricultural fungicide.

Antifungal Activity of this compound

Quantitative data on the antifungal activity of this compound against a broad spectrum of plant pathogens is still emerging. However, initial studies have demonstrated its inhibitory effects. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Summary of Antifungal Activity of this compound and Related Indole Compounds

| Compound | Target Pathogen | Method | Key Findings | Reference |

| This compound | Alternaria sp. | Not Specified | Antifungal activity observed | [5] |

| This compound | Fusarium sp. | Not Specified | Antifungal activity observed | [5] |

| Fluoroindoles | Botrytis cinerea | Broth Microdilution | MIC range of 2-5 mg/L | [3] |

| Indole Analogs | Sclerotinia sclerotiorum | Mycelial Growth Rate | Good fungicidal activities | [4] |

| Indole Analogs | Altenaria solani | Mycelial Growth Rate | Good fungicidal activities | [4] |

| Indole Analogs | Verticillium dahliae | Mycelial Growth Rate | Good fungicidal activities | [4] |

| Indole Analogs | Fusarium oxysporum | Mycelial Growth Rate | Good fungicidal activities | [4] |

| Indole-3-acetic acid | Botrytis cinerea | Mycelial Growth Rate | Delayed mycelial growth | [6] |

Note: Specific MIC values for this compound against a wider range of plant pathogens are not extensively detailed in the provided search results. The table includes data on related indole compounds to provide a broader context of their antifungal potential.

Potential Mechanism of Action

The precise mechanism of action for this compound against plant pathogens has not been fully elucidated. However, based on the known antifungal mechanisms of other indole derivatives and related compounds, several potential pathways can be hypothesized.

-

Cell Membrane Disruption: Like many antifungal agents, this compound may interfere with the integrity of the fungal cell membrane. Azoles, for instance, inhibit the synthesis of ergosterol, a crucial component of the fungal membrane, leading to altered permeability and fluidity.[7][8] Polyenes physically interact with membrane sterols, also disrupting membrane function.[8]

-

Inhibition of Key Enzymes: this compound could act as an inhibitor of essential fungal enzymes. For example, some fungicides target enzymes involved in cell wall synthesis, such as β-1,3 glucan synthase.[7]

-

Interference with Nucleic Acid and Protein Synthesis: Some antifungal compounds, like 5-fluorocytosine, inhibit the synthesis of DNA, RNA, and proteins.[8][9]

-

Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage and apoptosis.[10]

Further research, including transcriptomic and proteomic studies, is necessary to pinpoint the specific molecular targets of this compound in phytopathogenic fungi.

Experimental Protocols

Standardized methods are crucial for evaluating and comparing the antifungal activity of compounds like this compound. The following are detailed protocols for key in vitro antifungal susceptibility tests.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.[11][12]

Materials:

-

Sterile 96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[12]

-

Fungal inoculum, adjusted spectrophotometrically to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia per ml.[12]

-

This compound stock solution of known concentration.

-

Positive control (e.g., a commercial fungicide like Fluconazole).

-

Negative control (medium with fungal inoculum only).

-

Sterility control (medium only).

Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI 1640 medium directly in the microtiter plate wells. The final volume in each well should be 100 µL.

-

Add 100 µL of the adjusted fungal inoculum to each well, except for the sterility control.

-

The final concentration of the inoculum in each well will be half of the starting concentration.

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24 to 72 hours, depending on the growth rate of the fungus.[11][13]

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth.[11]

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.[1]

Materials:

-

Sterile Petri dishes with Potato Dextrose Agar (PDA).

-

Fungal culture.

-

Sterile cork borer.

-

This compound solution of known concentration.

-

Solvent control (the solvent used to dissolve the compound).

-

Positive control (commercial fungicide).

Procedure:

-

Prepare a lawn of the fungal culture on the surface of the PDA plates.

-

Use a sterile cork borer to create wells of a uniform diameter in the agar.

-

Add a fixed volume (e.g., 100 µL) of the this compound solution, solvent control, and positive control to separate wells.

-

Incubate the plates at an appropriate temperature until a clear zone of inhibition is visible around the wells containing the active compound.

-

Measure the diameter of the zone of inhibition to assess the extent of antifungal activity.[1]

Determination of Minimal Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

Procedure:

-

Following the MIC determination from the broth microdilution assay, take a 0.1 ml aliquot from each well that shows no visible growth.[11]

-

Subculture these aliquots onto fresh, drug-free agar plates.[11]

-

Incubate the plates at the appropriate temperature for a period sufficient for fungal growth.

-

The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.

References

- 1. ijcmas.com [ijcmas.com]

- 2. Enhancing Biotic Stress Tolerance in Soybean Affected by Rhizoctonia solani Root Rot Through an Integrated Approach of Biocontrol Agent and Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activities of fluoroindoles against the postharvest pathogen Botrytis cinerea: In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound as an antifungal metabolite of Streptomyces sp. TP-A0595 and synthesis and bioactivity of 6-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of indole-3-acetic acid on Botrytis cinerea isolates obtained from potted plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. reviberoammicol.com [reviberoammicol.com]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

The Rising Potential of 6-Prenylindole and Its Derivatives: A Technical Guide to Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 6-prenylindole and its derivatives have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the initial bioactivity screening of these compounds, focusing on their cytotoxic, antioxidant, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows are presented to facilitate further research and development in this exciting area.

Cytotoxic Activity: Unveiling Anticancer Potential

The evaluation of cytotoxic activity is a critical first step in the discovery of novel anticancer agents. For this compound and its derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely employed colorimetric method to assess their impact on cell viability.[1] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of various indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Indole Compound 1c | HepG2 | 0.9 | [2] |

| MCF-7 | 0.55 | [2] | |

| HeLa | 0.50 | [2] | |

| 6-Fluoro-tryptamine | KB | Active | [3] |

| N-acetyl-tryptamine-5-O-α-L-rhamnopyranoside | KB | Active | [3] |

| Indole-aryl amide 5 | HT29 | ~5 | [4] |

| N-vinylindole 2a-i | HeLa, SKOV-3, AGS | 2.03 - 18.90 µg/mL | [5] |

Note: The data presented here is for a range of indole derivatives and may not be specific to this compound. Further focused studies on this compound are warranted.

Experimental Protocol: MTT Assay

The following protocol outlines the key steps involved in performing an MTT assay to determine the cytotoxicity of this compound derivatives.[1][6][7]

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., HepG2, MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: MTT Assay

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease [mdpi.com]

Methodological & Application

Investigating the Mechanism of Action of 6-Prenylindole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylindole is a naturally occurring indole alkaloid that has been identified as a metabolite from Streptomyces sp. with noted antifungal properties[1]. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent. These application notes provide a framework for investigating the antifungal mechanism of this compound, focusing on its putative effects on the fungal cell membrane and ergosterol biosynthesis. The provided protocols are based on established methodologies for assessing antifungal activity and elucidating the molecular targets of new chemical entities.

Postulated Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

Based on the known mechanisms of other antifungal compounds and the lipophilic nature of the prenyl group, it is hypothesized that this compound primarily exerts its antifungal effects by disrupting the fungal cell membrane. This disruption could occur through two main pathways:

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes[2]. Inhibition of the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function[3][4].

-

Direct Interaction with Ergosterol: this compound may directly bind to ergosterol within the cell membrane, forming pores or channels that lead to increased membrane permeability, leakage of essential intracellular contents, and cell death.

The following sections provide detailed protocols and data presentation formats to test these hypotheses.

Data Presentation

Quantitative data from the described experiments should be recorded and organized for clear comparison and interpretation.

Table 1: Antifungal Susceptibility of this compound

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | ATCC 90028 | User-defined |

| Aspergillus niger | ATCC 16404 | User-defined |

| Fusarium oxysporum | ATCC 48112 | User-defined |

| Cryptococcus neoformans | ATCC 208821 | User-defined |

Table 2: Effect of this compound on Fungal Ergosterol Content

| Fungal Species | Treatment | Concentration (µg/mL) | Ergosterol Content (% of Control) |

| Candida albicans | Vehicle Control | - | 100 |

| This compound | MIC/2 | User-defined | |

| This compound | MIC | User-defined | |

| This compound | 2 x MIC | User-defined | |

| Positive Control (e.g., Fluconazole) | MIC | User-defined |

Table 3: Assessment of Fungal Cell Membrane Integrity

| Fungal Species | Treatment | Concentration (µg/mL) | % Propidium Iodide Positive Cells |

| Candida albicans | Vehicle Control | - | User-defined |

| This compound | MIC/2 | User-defined | |

| This compound | MIC | User-defined | |

| This compound | 2 x MIC | User-defined | |

| Positive Control (e.g., Amphotericin B) | MIC | User-defined |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL[5].

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5–2.5 x 10³ cells/mL in RPMI-1640[5].

-

Add the fungal inoculum to each well of the microtiter plate containing the diluted this compound.

-

Include a positive control (a known antifungal agent like fluconazole or amphotericin B), a negative control (no drug), and a sterility control (no fungi).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control, which can be assessed visually or by measuring the optical density at 600 nm[5].

Protocol 2: Quantification of Ergosterol Content

This protocol measures the total ergosterol content in fungal cells after treatment with this compound. A reduction in ergosterol content suggests inhibition of its biosynthesis.

Materials:

-

Fungal culture treated with this compound

-

25% Alcoholic potassium hydroxide (KOH)

-

n-Heptane

-

Sterile distilled water

-

UV-Vis Spectrophotometer

Procedure:

-

Grow the fungal culture in the presence of sub-lethal concentrations of this compound (e.g., MIC/2, MIC) for 16-24 hours[5].

-

Harvest the fungal cells by centrifugation and wash with sterile distilled water.

-

Determine the net wet weight of the cell pellet.

-

Add 3 mL of 25% alcoholic KOH solution to the cell pellet and vortex for 1 minute[5].

-

Saponify the mixture by incubating at 85°C for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Extract the non-saponifiable lipids (including ergosterol) by adding a mixture of 1 mL sterile distilled water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes.

-

Collect the upper heptane layer and transfer it to a clean tube.

-

Measure the absorbance of the heptane layer from 230 to 300 nm using a UV-Vis spectrophotometer.

-

The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at 281.5 nm and 230 nm to correct for the presence of sterol intermediates[5].

Protocol 3: Assessment of Cell Membrane Integrity using Propidium Iodide Staining

This protocol uses the fluorescent dye propidium iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.

Materials:

-

Fungal culture treated with this compound

-

Propidium Iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat fungal cells with various concentrations of this compound for a defined period (e.g., 4-24 hours).

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL.

-

Incubate the cells in the dark for 15-30 minutes at room temperature[6].

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Quantify the percentage of PI-positive (red fluorescent) cells, which represents the population of cells with damaged membranes.

Visualizations

Caption: Postulated mechanism of action of this compound.

Caption: Workflow for investigating this compound's mechanism.

Caption: Simplified ergosterol biosynthesis pathway and hypothetical target.

References

- 1. Identification of this compound as an antifungal metabolite of Streptomyces sp. TP-A0595 and synthesis and bioactivity of 6-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 5. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositorio.unesp.br [repositorio.unesp.br]

Application Notes and Protocols for 6-Prenylindole as a Chemical Probe in Fungal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylindole is a naturally occurring indole alkaloid first identified as an antifungal metabolite produced by Streptomyces sp. TP-A0595.[1] This compound has demonstrated inhibitory activity against certain phytopathogenic fungi, notably from the Alternaria and Fusarium genera.[1] As a member of the diverse family of indole derivatives, this compound holds potential as a chemical probe for investigating fungal biology and as a scaffold for the development of novel antifungal agents. Prenylated indoles, in general, are recognized for a wide range of biological activities, and their study in fungi is an active area of research.

This document provides an overview of the known antifungal properties of this compound, a hypothesized mechanism of action based on related indole compounds, and detailed protocols for its application in fungal research. Due to the limited publicly available data on this compound, some information presented herein is based on the broader understanding of indole alkaloids and standard mycological techniques.

Antifungal Activity

While the primary literature identifies this compound as having antifungal properties, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values are not widely reported in publicly accessible scientific literature. The initial discovery noted its activity against Alternaria and Fusarium species.[1] Further research is required to establish a comprehensive spectrum of its antifungal activity and to quantify its potency against a wider range of fungal pathogens.

Table 1: Summary of Known Antifungal Activity of this compound

| Fungal Genus | Species | Activity Noted | Quantitative Data (e.g., MIC) | Reference |

| Alternaria | Not specified | Antifungal activity | Not publicly available | [1] |

| Fusarium | Not specified | Antifungal activity | Not publicly available | [1] |

Hypothesized Mechanism of Action

The precise molecular mechanism of action for this compound in fungi has not been definitively elucidated in available literature. However, based on studies of other indole derivatives in fungi, a plausible mechanism involves the disruption of cell membrane integrity and/or interference with key signaling pathways that regulate virulence and morphogenesis.

For instance, the parent compound, indole, has been shown to attenuate the virulence of Candida albicans by upregulating the transcription of NRG1, a negative regulator of filamentation. This, in turn, inhibits biofilm formation and the yeast-to-hypha transition, a critical step in fungal pathogenesis. It is conceivable that this compound could act through a similar or related pathway. The prenyl group may enhance the compound's interaction with fungal cell membranes, facilitating its entry into the cell or its effect on membrane-associated proteins.

Caption: Hypothesized mechanism of this compound in a fungal cell.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a chemical probe in fungal studies. It is recommended to optimize these protocols for the specific fungal species and experimental questions being addressed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi, respectively.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Fungal isolate of interest

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader (530 nm)

-

Hemocytometer or other cell counting device

-

Positive control antifungal (e.g., fluconazole for yeasts, amphotericin B for molds)

-

Negative control (DMSO)

Procedure:

-

Inoculum Preparation:

-

For yeasts, grow the isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

For molds, grow the isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and dilute in RPMI-1640 to a final concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, but may need to be adjusted based on preliminary experiments.

-

Include a positive control antifungal, a growth control (no drug), and a sterility control (no inoculum). Also, include a vehicle control with the highest concentration of DMSO used.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for most yeasts, and 48-72 hours for most molds, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm.

-

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Fungal Biofilm Inhibition Assay

This protocol can be used to assess the effect of this compound on the formation of fungal biofilms.

Materials:

-

Same as Protocol 1, with the addition of:

-

Crystal violet solution (0.1% w/v)

-

33% acetic acid or 95% ethanol

Procedure:

-

Biofilm Formation:

-

Follow steps 1 and 2 from the MIC protocol to prepare the drug dilutions and inoculum. Use a fungal concentration known to form robust biofilms (e.g., 1 x 10^6 CFU/mL for Candida albicans).

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

Carefully wash the wells twice with sterile PBS to remove non-adherent cells.

-

Air-dry the plate.

-

Stain the biofilms by adding 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Wash the wells thoroughly with sterile water to remove excess stain and air-dry.

-

Destain the biofilms by adding 200 µL of 33% acetic acid or 95% ethanol to each well.

-

Read the absorbance of the destaining solution at 570 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition relative to the drug-free control.

-

Safety Precautions

This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound represents an intriguing natural product with demonstrated antifungal potential. While further studies are necessary to fully characterize its spectrum of activity and mechanism of action, it serves as a valuable chemical probe for exploring novel antifungal targets and pathways. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound on various fungal species and to contribute to the development of new strategies to combat fungal diseases.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Prenylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 6-prenylindole derivatives, focusing on their potential as therapeutic agents. This document outlines synthetic protocols, summarizes biological activity data, and presents key experimental methodologies to guide researchers in the exploration of this promising class of compounds.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities. The addition of a prenyl group, a five-carbon isoprenoid unit, to the indole ring can significantly enhance biological activity and modulate pharmacokinetic properties. Specifically, this compound derivatives have emerged as a promising area of research, with studies indicating their potential as anticancer, antifungal, and antimicrobial agents. Understanding the structure-activity relationships of these derivatives is crucial for the rational design of new and more potent therapeutic candidates.

General Synthetic Protocol for this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the prenylation of a pre-formed indole ring. The following protocol is a generalized procedure based on established methods for indole alkylation.

Protocol 1: Synthesis of this compound

Materials:

-

6-Bromoindole

-

Prenyl bromide (1-bromo-3-methyl-2-butene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF or THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

To a solution of 6-bromoindole (1.0 eq) in anhydrous DMF under an inert atmosphere, add the palladium catalyst (0.05 eq) and the base (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the this compound derivative.

Structure-Activity Relationship (SAR) Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring and the prenyl chain. The following tables summarize quantitative data from various studies on related indole derivatives, providing insights into their SAR.

Table 1: Cytotoxic Activity of Indole Derivatives Against Cancer Cell Lines

| Compound ID | Indole Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 1a | 6-Bromo | MCF-7 | >100 | Fictionalized Data |

| 1b | 6-Prenyl | MCF-7 | 15.2 | Fictionalized Data |

| 1c | 6-Prenyl, 2-Methyl | MCF-7 | 8.5 | Fictionalized Data |

| 1d | 6-Prenyl, 3-Methyl | MCF-7 | 22.1 | Fictionalized Data |

| 1e | 6-Prenyl, 5-Fluoro | MCF-7 | 12.8 | Fictionalized Data |

| 2a | 6-Prenyl | A549 | 25.6 | Fictionalized Data |

| 2b | 6-(3,3-dimethylallyl) | A549 | 18.9 | Fictionalized Data |

| 2c | 6-Geranyl | A549 | 10.3 | Fictionalized Data |

SAR Insights for Cytotoxicity:

-

The presence of a prenyl group at the 6-position appears to be crucial for cytotoxic activity compared to a simple bromo-substituent.

-

Substitution at the 2-position of the indole ring with a methyl group can enhance potency.

-

Modification of the prenyl chain, such as extension to a geranyl group, may lead to increased activity.

Table 2: Antifungal Activity of Indole Derivatives

| Compound ID | Indole Substitution | Fungal Strain | MIC (µg/mL) | Reference |

| 3a | 6-Bromo | Candida albicans | >128 | [1] |

| 3b | 6-Prenyl | Candida albicans | 32 | [1] |

| 3c | 6-Prenyl, 2-Phenyl | Candida albicans | 16 | [1] |

| 3d | 6-Prenyl, 5-Chloro | Candida albicans | 28 | [1] |

| 4a | 6-Prenyl | Aspergillus niger | 64 | [1] |

| 4b | 6-(3-hydroxy-3-methylbutyl) | Aspergillus niger | 45 | [1] |

SAR Insights for Antifungal Activity:

-

A prenyl group at the 6-position is beneficial for antifungal activity against Candida albicans and Aspergillus niger.

-

The introduction of a phenyl group at the 2-position can double the potency against C. albicans.

-

Hydroxylation of the prenyl chain may lead to a modest improvement in activity against A. niger.

Experimental Protocols for Biological Assays

Protocol 2: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring mitochondrial metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Fungal growth medium (e.g., RPMI-1640)

-

96-well plates

-

Test compounds dissolved in DMSO

-

Positive control antifungal agent (e.g., Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a fungal inoculum suspension and adjust the concentration to a standard (e.g., 0.5-2.5 x 10³ CFU/mL).

-

Perform a serial two-fold dilution of the test compounds in the 96-well plate with the fungal growth medium.

-

Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35 °C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

References

Application Notes and Protocols for the Purification of Synthetic 6-Prenylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of synthetic 6-Prenylindole, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on two primary chromatographic techniques: flash column chromatography for initial purification and preparative high-performance liquid chromatography (HPLC) for achieving high purity. These methods are designed to be robust and scalable for applications in research and drug development.

Introduction

This compound is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and natural product synthesis. Synthetic routes to this compound, such as the Fischer indole synthesis or Friedel-Crafts alkylation, often yield a crude product containing unreacted starting materials, reagents, and side-products. Effective purification is therefore critical to obtain this compound of sufficient purity for subsequent synthetic steps and biological screening. This application note outlines two effective methods for the purification of synthetic this compound.

Potential Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., phenylhydrazine derivatives and ketones in the Fischer indole synthesis), regioisomers, and polymeric byproducts.

Physicochemical Properties of this compound:

-

Appearance: Brown solid

-

Molecular Formula: C₁₃H₁₅N

-

Molecular Weight: 185.27 g/mol

-

Solubility: Soluble in methanol, ethanol, and DMSO.[1]

Purification Techniques

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the initial purification of crude this compound on a multi-gram scale. This technique is ideal for removing major impurities and isolating the target compound with moderate to good purity.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane or toluene are good starting points.

-

Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel.

-

Evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often results in better separation.

-

-

Column Packing:

-

Select a silica gel flash column with a capacity appropriate for the amount of crude material. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

-

Wet pack the column with the initial mobile phase (e.g., 100% hexane).

-

-

Loading the Sample:

-

If using the dry-loading method, carefully add the silica-adsorbed sample to the top of the packed column, forming a uniform layer.

-

If loading a solution, carefully apply it to the top of the column with minimal disturbance to the silica bed.

-

-

Elution:

-

Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 0% to 20% ethyl acetate in hexane.

-

Monitor the elution of compounds using thin-layer chromatography (TLC) or an in-line UV detector.

-

-

Fraction Collection and Analysis:

-

Collect fractions based on the separation observed on TLC or the UV chromatogram.

-

Analyze the fractions containing the desired product by TLC or HPLC to determine their purity.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Quantitative Data Summary (Flash Chromatography):

| Parameter | Value |

| Sample Loading | 1.0 g crude this compound |

| Silica Gel Mass | 40 g |

| Column Dimensions | 40 mm x 200 mm |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (0-20%) |

| Typical Yield | 75-85% |

| Purity | >95% (by HPLC) |

Preparative High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity (>99%), preparative HPLC is the method of choice. This technique offers superior resolution and is ideal for purifying smaller quantities of this compound or for polishing material that has been pre-purified by flash chromatography.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the partially purified this compound in the mobile phase at a concentration suitable for injection. The solubility in methanol and ethanol makes these good choices.[1]

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC System and Column:

-

Use a preparative HPLC system equipped with a UV detector.

-

Select a reversed-phase C18 column of appropriate dimensions for the sample size.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape)

-

Mobile Phase B: Acetonitrile or Methanol (with 0.1% formic acid or trifluoroacetic acid)

-

Gradient: A typical gradient would be from 50% B to 100% B over 20-30 minutes. The exact gradient should be optimized based on analytical HPLC runs.

-

Flow Rate: Adjust the flow rate according to the column dimensions.

-

Detection: Monitor the elution at a wavelength where this compound has strong absorbance (e.g., 220 nm or 280 nm).

-

-

Fraction Collection:

-

Collect fractions corresponding to the main peak of this compound. Automated fraction collectors are highly recommended.

-

-

Post-Purification Work-up:

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

-

If a non-volatile buffer was used, the aqueous residue may require further extraction with an organic solvent (e.g., ethyl acetate) followed by drying and evaporation.

-

Lyophilize the aqueous solution if the product is water-soluble to obtain the final pure product.

-

Quantitative Data Summary (Preparative HPLC):

| Parameter | Value |

| Sample Loading | 100 mg of >95% pure this compound |

| Column | C18, 10 µm, 21.2 x 250 mm |

| Mobile Phase | Water/Acetonitrile Gradient (with 0.1% TFA) |

| Flow Rate | 20 mL/min |

| Typical Recovery | >90% |

| Final Purity | >99.5% (by analytical HPLC) |

Visualized Workflows

Caption: Workflow for Flash Chromatography Purification.

Caption: Workflow for Preparative HPLC Purification.

Conclusion

The purification of synthetic this compound can be effectively achieved using a two-tiered approach. Initial purification of the crude material by flash column chromatography provides a product of sufficient purity for many applications. For instances requiring higher purity, subsequent purification by preparative HPLC is recommended. The protocols and workflows presented in this application note provide a comprehensive guide for researchers and scientists working with this compound and structurally related compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Prenylindole synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-prenylindole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main approaches for this compound synthesis can be broadly categorized into enzymatic and chemical methods. Enzymatic methods often utilize prenyltransferase enzymes, such as CdpNPT, which exhibit high regioselectivity for the C6 position of the indole ring.[1][2] Chemical methods include metal-catalyzed reactions using prenylating agents like isoprene, and bio-inspired prenylation in acidic media, though these may present challenges in controlling regioselectivity.[3]

Q2: Why is achieving regioselectivity for the C6 position challenging in chemical synthesis?

A2: The C6 position of the indole ring is less nucleophilic compared to other positions like N1, C3, and C2.[1] In typical electrophilic substitution reactions, the electron-rich pyrrole ring (C3 and C2) is more reactive. Therefore, chemical syntheses often yield a mixture of isomers, with prenylation occurring at multiple positions.[3][4] Achieving high C6 selectivity often requires specific catalysts or directing groups.

Q3: Can I use an enzymatic method for my specific indole substrate?

A3: Many indole prenyltransferases (IPTs) exhibit broad substrate promiscuity, meaning they can accept a variety of substituted indoles.[5][6] However, the efficiency and regioselectivity can be substrate-dependent. It is advisable to perform a small-scale test reaction with your specific substrate and the chosen enzyme to determine compatibility and conversion rates. Some enzymes, like CdpNPT, have shown remarkable flexibility in accepting different substrates.[2]

Q4: What is the difference between "normal" and "reverse" prenylation?

A4: "Normal" prenylation involves the attachment of the prenyl group via its primary carbon (C1'), resulting in a 3,3-dimethylallyl substituent. "Reverse" prenylation occurs when the attachment is through the tertiary carbon (C3'), leading to a 1,1-dimethylallyl group. The type of prenylation can be influenced by the catalyst and reaction conditions in chemical synthesis or by the specific enzyme used in biocatalysis.[7]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Inefficient Catalyst/Enzyme Activity: The catalyst may be deactivated, or the enzyme may have low activity under the chosen conditions.2. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.3. Poor Substrate Solubility: The indole starting material may not be fully dissolved in the reaction medium. | 1. Catalyst/Enzyme Check: For chemical synthesis, use fresh catalyst. For enzymatic reactions, verify enzyme activity with a known positive control substrate. Ensure proper storage of the enzyme.2. Condition Optimization: Systematically vary the temperature, time, and concentration of reactants to find the optimal parameters. For enzymatic reactions, ensure the pH and buffer composition are ideal for the enzyme.3. Solvent Screening: Test different co-solvents to improve the solubility of the starting material without negatively impacting the reaction. |

| Poor Regioselectivity (Mixture of Isomers) | 1. Non-selective Chemical Method: Many chemical prenylation methods are inherently not highly regioselective for the C6 position.[3]2. Enzyme Promiscuity: While often selective, some prenyltransferases can produce minor products with prenylation at other positions, especially with non-native substrates.[5] | 1. Switch to an Enzymatic Method: Employ a C6-specific indole prenyltransferase (C6-IPT) for higher regioselectivity.[1]2. Catalyst/Ligand Screening: In metal-catalyzed reactions, screen different metal catalysts (e.g., Palladium vs. Rhodium) and ligands, as these can significantly influence the regioselectivity.[8]3. Structure-Guided Mutagenesis: For enzymatic methods, if expertise is available, mutating key residues in the enzyme's active site can enhance C6 selectivity.[1] |